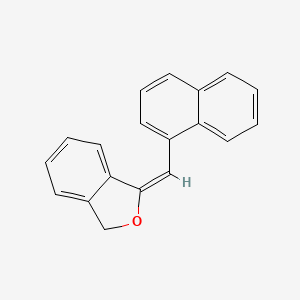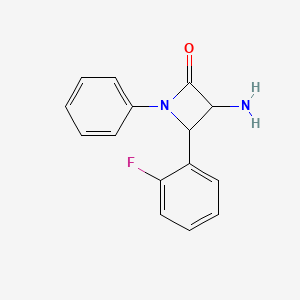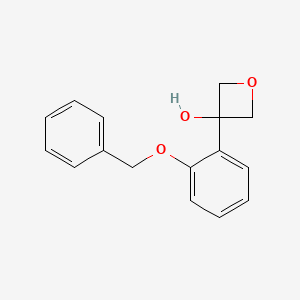
7-Methoxy-2-phenyl-2H-1-benzopyran-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-2-phenyl-2H-1-benzopyran-6-ol is a chemical compound belonging to the class of benzopyrans. It is characterized by a methoxy group at the 7th position, a phenyl group at the 2nd position, and a hydroxyl group at the 6th position on the benzopyran ring. This compound is known for its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-phenyl-2H-1-benzopyran-6-ol typically involves the condensation of appropriate phenolic and methoxybenzaldehyde derivatives. One common method is the Pechmann condensation, which involves the reaction of phenol with a β-keto ester in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Pechmann condensation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2-phenyl-2H-1-benzopyran-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, or nitrating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of benzopyranone derivatives.
Reduction: Formation of dihydrobenzopyran derivatives.
Substitution: Formation of various substituted benzopyran derivatives.
Scientific Research Applications
7-Methoxy-2-phenyl-2H-1-benzopyran-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-phenyl-2H-1-benzopyran-6-ol involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signal transduction pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-2H-1-benzopyran-2-one:
7-Methoxy-2-phenyl-4H-1-benzopyran: Similar structure but differs in the position of the hydroxyl group.
Uniqueness
7-Methoxy-2-phenyl-2H-1-benzopyran-6-ol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of methoxy, phenyl, and hydroxyl groups makes it a versatile compound for various applications.
Properties
CAS No. |
66821-52-1 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
7-methoxy-2-phenyl-2H-chromen-6-ol |
InChI |
InChI=1S/C16H14O3/c1-18-16-10-15-12(9-13(16)17)7-8-14(19-15)11-5-3-2-4-6-11/h2-10,14,17H,1H3 |
InChI Key |
WIABBHIPIMNVIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CC(OC2=C1)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[Hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B11858720.png)



![1-(3-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858756.png)







![1-Oxaspiro[4.5]dec-3-en-2-one, 4-(phenylthio)-](/img/structure/B11858802.png)
![5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858803.png)
